5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in various central nervous system functions and psychiatric disorders .
Mode of Action
5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one interacts with its targets by inhibiting the action of AChE and BChE enzymes . This inhibition increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission . The compound shows competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE and BChE enzymes by 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one affects the cholinergic pathway . This pathway is involved in various central nervous system functions and psychiatric disorders, including Alzheimer’s disease . By inhibiting the hydrolysis of acetylcholine, the compound enhances cholinergic transmission, which can alleviate symptoms associated with acetylcholine deficiency .
Result of Action
The molecular and cellular effects of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one’s action include an increase in acetylcholine levels in the brain due to the inhibition of AChE and BChE enzymes . This results in enhanced cholinergic transmission, which can help alleviate symptoms associated with acetylcholine deficiency .
Biochemical Analysis
Biochemical Properties
5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the hydrolysis of acetylcholine . The compound’s interaction with these enzymes suggests its potential use in treating neurodegenerative diseases like Alzheimer’s.
Cellular Effects
The effects of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cholinergic transmission, which is vital for cognitive functions . Additionally, its impact on gene expression related to neurotransmitter synthesis and degradation highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of AChE and BChE by binding to their active sites, thereby preventing the hydrolysis of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound also influences gene expression by modulating transcription factors involved in neurotransmitter synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained cholinergic activity, which could have therapeutic implications.
Dosage Effects in Animal Models
The effects of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive functions and reduce anxiety levels . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes hepatic metabolism, where it is converted into various metabolites . These metabolic processes influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the brain and liver . Its ability to cross the blood-brain barrier highlights its potential as a central nervous system-active agent.
Subcellular Localization
The subcellular localization of 5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated ester or halide.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or activated esters in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Chemical Biology: The compound is used in studies to understand the structure-activity relationships of pyridazinone derivatives and their biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine derivatives: These compounds share the piperazine moiety and methoxy group, but differ in the rest of the structure.
Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents on the ring.
Uniqueness
The uniqueness of 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and bind to serotonin receptors makes it a valuable compound for research in neurodegenerative and psychiatric disorders.
Properties
IUPAC Name |
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-19-10-8-17(9-11-19)25-12-14-26(15-13-25)23(29)22-20(31-2)16-21(28)27(24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVLQYXLKRBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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